Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group, a 2-chloro-3-methoxyphenyl group, and a carboxylate group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative. The final step involves esterification with ethyl chloroformate to obtain this compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and cellular uptake.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate: The position of the methoxy group is different, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H18ClNO3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-14(17)11-8-16-7-10(11)9-5-4-6-12(18-2)13(9)15/h4-6,10-11,16H,3,7-8H2,1-2H3 |
InChI Key |
TWMQYYIPKXQROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
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